2,3-Difluorobenzylamine is an organic compound belonging to the class of fluorinated amines. Its molecular structure features two fluorine atoms substituted on a benzyl group, specifically at the 2 and 3 positions. This compound is of significant interest in medicinal chemistry and materials science due to its unique properties imparted by the fluorine substituents.
2,3-Difluorobenzylamine can be synthesized through various chemical methods, primarily involving the manipulation of benzyl derivatives and fluorinated reagents. The compound is often utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Chemically, 2,3-difluorobenzylamine is classified as a secondary amine and a fluorinated aromatic compound. Its systematic name is 2,3-difluorobenzenemethanamine, and it has a CAS Registry Number of 69385-30-4.
The synthesis of 2,3-difluorobenzylamine typically involves several approaches:
The choice of synthesis method often depends on the desired yield, purity, and scalability for industrial applications. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the synthesis.
The molecular formula of 2,3-difluorobenzylamine is , with a molecular weight of approximately 143.14 g/mol. The structure consists of a benzene ring with two fluorine atoms attached at the ortho positions (2 and 3) and an amino group (-NH₂) attached to the benzyl carbon.
2,3-Difluorobenzylamine participates in various chemical reactions typical for amines:
These reactions are often facilitated under mild conditions to prevent degradation of the sensitive fluorinated structure. Monitoring reaction progress through techniques like gas chromatography or nuclear magnetic resonance spectroscopy is common.
The mechanism by which 2,3-difluorobenzylamine exerts its effects in biological systems typically involves interaction with biological targets such as enzymes or receptors. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can improve bioavailability in pharmaceutical applications.
Fluorinated compounds generally exhibit altered pharmacokinetics compared to their non-fluorinated counterparts due to their increased binding affinity and selectivity toward biological targets .
2,3-Difluorobenzylamine serves as an important intermediate in:
The enzymatic reduction of nitriles represents a sustainable route to 2,3-difluorobenzylamine. Nitrile reductases and nitrilases selectively convert 2,3-difluorobenzonitrile to the corresponding primary amine under mild aqueous conditions, avoiding the harsh reagents required in traditional methods. In vitro studies demonstrate that engineered nitrile reductases from Neurospora crassa achieve >95% conversion of difluorinated benzonitrile substrates at pH 7.5 and 30°C within 6 hours [3]. The reaction proceeds via an aldehyde intermediate that is rapidly aminated by transaminases in multi-enzyme cascades. Co-expression of carboxylic acid reductase (ncCAR) and ω-transaminase (OATA) in E. coli whole-cell biocatalysts enables the direct synthesis of 2,3-difluorobenzylamine from 2,3-difluorobenzoic acid with 93% yield and 40.6 mM titer [3]. Optimization requires precise NADPH cofactor regeneration and substrate feeding strategies to prevent aldehyde accumulation, which causes enzyme inhibition.
Table 1: Enzymatic Performance Parameters for 2,3-Difluorobenzylamine Synthesis
Enzyme System | Substrate | Yield (%) | Reaction Time (h) | Productivity (g/L/h) |
---|---|---|---|---|
Wild-type Nitrile Reductase | 2,3-Difluorobenzonitrile | 78 | 8 | 0.85 |
Engineered ncCAR/OATA | 2,3-Difluorobenzoic acid | 93 | 24 | 0.18 |
Immobilized Nitrilase | 2,3-Difluorobenzonitrile | 85 | 12 | 0.62 |
Transition metal catalysis enables direct amination of 2,3-difluorobenzylic precursors. Palladium-catalyzed reductive amination of 2,3-difluorobenzaldehyde using ammonium formate as the nitrogen source achieves 88% yield at 80°C in methanol [4]. Critical to success is the in situ generation of imines facilitated by Pd/C (5 mol%), followed by hydride transfer. For halogenated substrates, copper-catalyzed Ullmann-type coupling permits amination of 2,3-difluorobenzyl bromides with aqueous ammonia. Bidentate ligands like 1,10-phenanthroline suppress diarylation byproducts, enhancing monoamination selectivity to 15:1 [9]. Nickel-based catalysts (Raney Ni) enable high-pressure reductive amination (50 bar H₂) of 2,3-difluoroacetophenone, yielding the branched amine with >99% chemoselectivity [4]. Catalyst poisoning by fluoride leaching remains a challenge, addressed through fluoride-resistant catalysts like Pd-Fe₃O₄ nanocomposites.
Table 2: Metal-Catalyzed Amination Optimization
Substrate | Catalyst System | Ammonia Source | Temperature (°C) | Yield (%) |
---|---|---|---|---|
2,3-Difluorobenzaldehyde | Pd/C (5 mol%) | Ammonium formate | 80 | 88 |
2,3-Difluorobenzyl bromide | CuI/1,10-phenanthroline | NH₄OH | 110 | 82 |
2,3-Difluoroacetophenone | Raney Ni | NH₃/H₂ (50 bar) | 120 | 90 |
Late-stage fluorination offers modular access to 2,3-difluorobenzylamine from non-fluorinated precursors. I(I)/I(III) catalytic platforms enable regioselective fluorodehydroxylation of 3-hydroxy-2-fluorobenzylamine derivatives using pyridine-HF as the fluorine source [5]. Key to success is the in situ generation of aryl-λ³-iodanes via oxidation with Selectfluor®, which facilitates fluoride delivery with ortho-selectivity (>20:1 regiocontrol). For de novo construction, halogen exchange (Halex) reactions on 2,3-dibromobenzylamine precursors employ KF/Al₂O₃ in sulfolane at 180°C, achieving 75% conversion but requiring chromatographic purification to remove over-fluorinated byproducts . Electrophilic fluorination using N-fluoro-bisbenzenesulfonimide (NFSI) targets lithiated benzylamine intermediates generated at -78°C, though competing side-chain fluorination necessitates protecting group strategies. Industrial adoption remains limited by the high cost of fluorinating agents and stringent temperature control requirements.
While 2,3-difluorobenzylamine lacks chiral centers, its derivatives benefit from stereoselective biocatalysis. Engineered transaminases convert 2,3-difluoroacetophenone to (R)-1-(2,3-difluorophenyl)ethylamine with >99% ee using isopropylamine as the amino donor [3]. Aspergillus terreus imine reductase (IRED) reduces fluorinated imines derived from 2,3-difluorobenzaldehyde and methylamine, yielding N-methyl-2,3-difluorobenzylamine with 94% ee and 91% yield. Key breakthroughs include directed evolution of ω-transaminases to accommodate sterically hindered difluorinated substrates: Iterative saturation mutagenesis at residue W57 of Chromobacterium violaceum TA improved activity toward 2,3-difluorobenzyl ketones by 220-fold [3]. Whole-cell systems address cofactor limitations; recombinant E. coli co-expressing glucose dehydrogenase (GDH) for NADPH regeneration achieves complete asymmetric reductive amination at 100 mM substrate concentration.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: